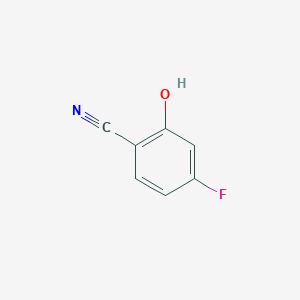

4-Fluoro-2-hydroxybenzonitrile

Description

Properties

IUPAC Name |

4-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYFMRICIYQIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452436 | |

| Record name | 4-FLUORO-2-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-01-2 | |

| Record name | 4-FLUORO-2-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Fluoro-2-hydroxybenzonitrile (CAS: 186590-01-2): Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzonitrile, a fluorinated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a versatile synthetic intermediate, its unique electronic properties, conferred by the fluorine, hydroxyl, and nitrile functional groups, make it a valuable building block for complex molecular architectures. This document, intended for researchers and drug development professionals, details the molecule's fundamental physicochemical properties, outlines a representative synthetic strategy, provides in-depth protocols for its spectroscopic characterization, and explores its applications, with a particular focus on drug discovery. All methodologies are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical utility in a laboratory setting.

Introduction to this compound

This compound, a substituted benzonitrile, belongs to a class of organic compounds that serve as critical precursors in fine chemical synthesis. The strategic placement of a fluorine atom, a hydroxyl group, and a nitrile group on the benzene ring creates a molecule with distinct reactivity at multiple sites. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, allows for controlled, regioselective modifications. This makes the compound an ideal starting material for constructing pharmacologically active agents and advanced materials like liquid crystals.[1][2] This guide serves as a foundational resource for scientists leveraging this key intermediate in their research and development pipelines.

Physicochemical and Computed Properties

A precise understanding of a molecule's properties is the cornerstone of its effective application. The molecular weight and other key identifiers for this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and regulatory compliance.

| Property | Value | Source |

| Molecular Weight | 137.11 g/mol | [3] |

| Molecular Formula | C₇H₄FNO | [3] |

| CAS Number | 186590-01-2 | [3] |

| IUPAC Name | This compound | [3] |

| Exact Mass | 137.027691913 Da | [3] |

| Appearance | Off-white to pale tan solid | [2] |

| SMILES | C1=CC(=C(C=C1F)O)C#N | [3] |

| InChIKey | ZAYFMRICIYQIAP-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 44 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| XLogP3-AA (Lipophilicity) | 1.9 | [3] |

Synthesis and Manufacturing Insights

The synthesis of substituted benzonitriles often involves the introduction of the nitrile group onto a pre-functionalized benzene ring. A common and effective method is the cyanation of an aryl halide. While multiple specific pathways exist, a representative and industrially relevant approach is the Rosenmund–von Braun reaction, which utilizes a copper(I) cyanide reagent to displace a halide, typically bromide or iodide.

The causality for this choice rests on the reliability and relatively high yields of this reaction for aromatic systems. The copper catalyst facilitates the nucleophilic substitution, which would otherwise be difficult on an electron-rich aromatic ring. The choice of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is critical to ensure the reagents remain in solution at the elevated temperatures required for the reaction to proceed at a practical rate.[4]

Generalized Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol: Cyanation of 2-Bromo-5-fluorophenol

This protocol is a representative example based on established chemical principles.[4] Researchers should first consult specific literature and perform appropriate risk assessments.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. The reaction progress must be monitored as a self-validating system. This is achieved by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Carefully pour the dark mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to break down the copper complexes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water and brine to remove residual solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable tenet of scientific integrity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive characterization of the molecule's structure.[5]

Analytical Workflow Diagram

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule.[6] The predicted chemical shifts are based on the known electronic effects of the substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H | 10.0 - 11.0 | Broad Singlet | Acidic proton of the phenolic -OH group. |

| ¹H | 7.6 - 7.8 | Doublet of Doublets | Aromatic proton ortho to -CN and meta to -F. |

| ¹H | 7.1 - 7.3 | Doublet of Doublets | Aromatic proton ortho to -F and meta to -OH. |

| ¹H | 6.9 - 7.1 | Doublet of Doublets | Aromatic proton ortho to -OH and meta to -CN. |

| ¹³C | ~160 (C-F coupling) | Doublet | C2-OH: Carbon attached to the hydroxyl group. |

| ¹³C | ~158 (C-F coupling) | Doublet | C4-F: Carbon directly attached to fluorine, showing a large C-F coupling constant. |

| ¹³C | ~135 (C-F coupling) | Doublet | Aromatic CH carbon. |

| ¹³C | ~118 | Singlet | C≡N: Nitrile carbon. |

| ¹³C | ~115 (C-F coupling) | Doublet | Aromatic CH carbon. |

| ¹³C | ~110 (C-F coupling) | Doublet | Aromatic CH carbon. |

| ¹³C | ~105 (C-F coupling) | Doublet | C1-CN: Carbon attached to the nitrile group. |

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the purified compound for ¹H NMR (25-30 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Parameter Setup: Acquire the spectra using standard parameters. For ¹H NMR, a spectral width of 16 ppm and 16-32 scans is typical. For ¹³C NMR, a spectral width of 240 ppm and 1024 or more scans may be required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[5]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200 - 3500 (broad) | O-H | Stretching |

| 2220 - 2240 (sharp) | C≡N | Stretching |

| 1500 - 1600 | C=C | Aromatic Ring Stretching |

| 1200 - 1300 | C-O | Phenolic C-O Stretching |

| 1000 - 1100 | C-F | Aryl C-F Stretching |

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS)

MS determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.[7]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion | Rationale |

|---|---|---|

| 137 | [M]⁺ | Molecular Ion Peak |

| 109 | [M-CO]⁺ | Loss of carbon monoxide, common for phenols. |

| 108 | [M-HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |

Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a coupled GC or LC system.

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).

-

Analysis: Acquire the mass spectrum. The molecular ion peak [M]⁺ should correspond to the exact mass of the compound (137.0277 Da for C₇H₄FNO).

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold for building more complex, high-value molecules. Its fluorinated aromatic core is a "privileged structure" in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8]

A primary application is in the synthesis of kinase inhibitors for oncology research.[8] Protein kinases are crucial signaling enzymes that are often dysregulated in cancer. Small molecules that can block the ATP-binding site of these kinases are a major class of anti-cancer drugs. The this compound scaffold can be elaborated through reactions at the hydroxyl and nitrile groups, or via nucleophilic aromatic substitution, to generate libraries of potential kinase inhibitors.

Role as a Kinase Inhibitor Precursor

Caption: Conceptual pathway from a core intermediate to a lead drug compound.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical intermediate. This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[3]

GHS Hazard Identification

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Laboratory Best Practices

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and materials science. Its molecular weight of 137.11 g/mol and unique trifunctionalized structure provide a versatile platform for synthetic innovation. This guide has provided a senior-level perspective on its core properties, a robust framework for its synthesis and characterization, and insights into its application. By employing the self-validating and scientifically-grounded protocols detailed herein, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029901, this compound. PubChem. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734675, 2-Fluoro-4-hydroxybenzonitrile. PubChem. [Link]

- Google Patents (2002). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.

- X (formerly Twitter) (n.d.).

- Otto Chemie Pvt. Ltd. (n.d.). 2-Fluoro-4-hydroxybenzonitrile, 98%. Otto Chemie Pvt. Ltd. [Link]

- Chemdad Co., Ltd (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Chemdad. [Link]

- LookChem (n.d.).

- Wiley (n.d.). 2-Fluoro-4-hydroxybenzonitrile. SpectraBase. [Link]

Sources

- 1. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 2. 2-Fluoro-4-Hydroxybenzonitrile Supplier in China [nj-finechem.com]

- 3. This compound | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

4-Fluoro-2-hydroxybenzonitrile chemical properties

An In-Depth Technical Guide to 4-Fluoro-2-hydroxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known by its alternative name 2-cyano-5-fluorophenol, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of its chemical and physical characteristics, spectroscopic signature, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. This compound is a planar molecule whose properties are dictated by the interplay of its three functional groups.[1][2]

-

IUPAC Name: this compound[3]

-

CAS Number: 186590-01-2[3]

-

Molecular Formula: C₇H₄FNO[3]

-

Canonical SMILES: C1=CC(=C(C=C1F)O)C#N[3]

-

InChI Key: ZAYFMRICIYQIAP-UHFFFAOYSA-N[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (nitrile, fluorine, hydroxyl oxygen) influences its melting point and solubility.

| Property | Value | Source |

| Molecular Weight | 137.11 g/mol | [3][4] |

| Appearance | Off-white to pale tan solid/crystal | [1][5] |

| Melting Point | 123-125 °C | [1][2] |

| Boiling Point (Predicted) | 285.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.45 g/cm³ | [2][6] |

| pKa (Predicted) | 6.84 ± 0.18 | [2] |

| Solubility | Limited in water. Soluble in organic solvents like DMSO and acetone. | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for structure verification and purity assessment. Based on its functional groups, the following spectral characteristics are expected.

-

¹H NMR: The proton NMR spectrum will display signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum is characterized by key absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp, strong peak around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretch. C-F stretching bands typically appear in the 1000-1300 cm⁻¹ region.[4][7]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 137).

SpectraBase and other databases provide reference spectra for similar compounds, which can be used for comparison.[8]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis often involves the introduction of the nitrile group onto a substituted phenol precursor.

Example Synthesis Workflow: From a Brominated Precursor

One common approach involves a copper-catalyzed cyanation of a brominated fluorophenol. This method is effective for converting aryl halides to nitriles.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for a similar isomer and illustrates the key steps.[9]

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 4-bromo-2-fluorophenol (1 equivalent) and copper(I) cyanide (CuCN) (1.2 equivalents) in N-Methyl-2-pyrrolidone (NMP).

-

Heating: Heat the stirred mixture to 150°C for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate or ether.

-

Washing: Wash the organic layer sequentially with water and brine to remove NMP and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by trituration or column chromatography to yield the final this compound product.[1][10]

Applications in Research and Development

The trifunctional nature of this compound makes it a versatile building block in several high-value applications.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of complex pharmaceutical agents.[5] The fluorinated benzonitrile motif is present in various bioactive molecules, including kinase inhibitors for anti-cancer therapies.[11] The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile and hydroxyl groups serve as handles for further chemical modification.

-

Agrochemicals: It is used to create new candidates for pesticides and herbicides, where the fluorinated aromatic backbone is a common feature.[5][12]

-

Liquid Crystals: Hydroxybenzonitrile derivatives are important precursors for liquid crystal materials.[1][13] The rigid core and polar functional groups contribute to the formation of mesophases, which are essential for display technologies.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

Hazard Identification

According to GHS classifications, this compound presents several hazards:[3]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][14]

-

Irritation: Causes skin irritation and serious eye irritation.[3][14][15]

-

Respiratory Irritation: May cause respiratory irritation.[3]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Store locked up.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a functionally rich aromatic compound with significant utility as a chemical intermediate. Its unique electronic and structural properties, conferred by the fluorine, hydroxyl, and nitrile groups, make it an important building block in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe application in research and manufacturing.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029901, this compound.

- TCI Chemicals (2025). Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzonitrile.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734675, 2-Fluoro-4-hydroxybenzonitrile.

- Fisher Scientific (2024). Safety Data Sheet: 2-Fluoro-4-hydroxybenzonitrile.

- Fisher Scientific (n.d.). Safety Data Sheet: 3-Fluoro-4-hydroxybenzonitrile.

- Sigma-Aldrich (2024). Safety Data Sheet: 4-hydroxybenzonitrile.

- China Trading Co. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China.

- Google Patents (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB).

- Wiley Science Solutions (n.d.). 2-Fluoro-4-hydroxybenzonitrile. SpectraBase.

- ChemAnalyst (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications.

- Mol-Instincts (n.d.). 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5) Properties.

- PubChemLite (n.d.). 2-fluoro-4-hydroxybenzonitrile (C7H4FNO).

- Google Patents (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- NIST (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook.

- Quick Company (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- Research Scientific (n.d.). 2-FLUORO-4-HYDROXYBENZONITRILE, 99%.

Sources

- 1. 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 [chemicalbook.com]

- 2. 2-Fluoro-4-hydroxybenzonitrile Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-Hydroxybenzonitrile Supplier in China [nj-finechem.com]

- 6. chem-casts.com [chem-casts.com]

- 7. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]

- 13. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 4-Fluoro-2-hydroxybenzonitrile

Introduction: A Versatile Fluorinated Scaffold

4-Fluoro-2-hydroxybenzonitrile is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a strategically positioned fluorine atom, a hydroxyl group, and a nitrile moiety on a benzene ring, provides a unique combination of electronic properties and reactive handles for synthetic elaboration.[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the hydroxyl and nitrile groups serve as versatile points for chemical modification.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core physicochemical properties of this compound. Due to the limited availability of peer-reviewed experimental data for this specific isomer (CAS 186590-01-2), this document combines available supplier data with a robust, principles-based prediction of its spectroscopic profile. Furthermore, it provides detailed, field-proven protocols for the experimental determination of these key properties, empowering researchers to perform their own characterization with confidence.

Chemical Identity and Core Properties

The fundamental identity and computed physical properties of this compound are summarized below. It is critical to distinguish this compound from its more commonly documented isomer, 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5), as their properties differ.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Cyano-5-fluorophenol | [2][3] |

| CAS Number | 186590-01-2 | [2][3][4][5] |

| Molecular Formula | C₇H₄FNO | [2][5] |

| Molecular Weight | 137.11 g/mol | [2][5] |

| Exact Mass | 137.027691913 Da | [2] |

| Physical Form | Solid | [1] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | [6] |

| Computed XLogP3 | 1.9 | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, acetone, and methanol; limited solubility in water.[1] | |

Predicted Spectroscopic Profile

The elucidation of a molecule's structure is fundamentally dependent on spectroscopic analysis. In the absence of published experimental spectra for this compound, this section provides a predicted profile based on established principles of NMR, IR, and MS, explaining the causal relationship between the molecular structure and the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The aromatic region (δ 6.5-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H6: This proton is ortho to the hydroxyl group (-OH) and meta to the nitrile (-CN). It is expected to be a doublet, split by H5.

-

H5: This proton is ortho to both the fluorine (-F) and the nitrile (-CN) groups. It is expected to be a doublet of doublets, split by H6 and the adjacent fluorine atom.

-

H3: This proton is ortho to the fluorine atom and meta to the hydroxyl group. It is expected to be a doublet of doublets, split by H5 (a small 4-bond coupling) and the fluorine atom (a larger 3-bond coupling).

-

The phenolic proton (-OH) will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR (Carbon-13 NMR): Seven unique carbon signals are expected.

-

C-CN (Nitrile): Expected in the δ 115-120 ppm range.

-

Aromatic Carbons: Six distinct signals are expected in the δ 100-165 ppm range. The carbon attached to the fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the hydroxyl group (C2) will be the most downfield among the protonated carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Aromatic Stretch: Signals are expected just above 3000 cm⁻¹.

-

C≡N (Nitrile) Stretch: A sharp, strong, and unambiguous absorption band is expected around 2220-2240 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band is expected in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show:

-

Molecular Ion (M⁺•): A strong peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight (nominal mass: 137; exact mass: 137.03).

-

Key Fragments: Characteristic fragmentation patterns may include the loss of CO (m/z 109) and HCN (m/z 110), which are common fragmentation pathways for hydroxybenzonitriles.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be built upon a thorough understanding of a compound's potential hazards.

GHS Hazard Identification

This compound is classified as a hazardous substance. The following GHS hazard statements apply[2]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Safe Handling Protocol

A self-validating system for handling this compound involves engineering controls, personal protective equipment (PPE), and strict procedures.

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or powder.

-

Personal Protective Equipment (PPE):

-

Procedures:

-

Avoid creating dust when weighing or transferring the solid.

-

Wash hands thoroughly after handling, even if gloves were worn.[9]

-

In case of accidental contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Have an appropriate spill kit readily available.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

Experimental Protocols for Characterization

The following protocols describe standard, validated methodologies for determining the key physical properties of this compound.

Caption: General workflow for the physicochemical characterization of a chemical sample.

Melting Point Determination (Capillary Method)

Causality: The melting point range provides a crucial indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities depress and broaden the range.[11]

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry sample onto a watch glass. Tap the open end of a capillary tube into the powder to load a small amount of sample.[12]

-

Packing: Invert the tube and tap it gently on the benchtop, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The sample column should be 2-3 mm high.[11][12]

-

Measurement: Place the capillary tube into the heating block of a melting point apparatus.[12]

-

Heating: If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough value. Then, cool the apparatus and use a new sample for an accurate measurement, heating at a slow rate (1-2°C/min) starting from ~15°C below the approximate melting point.[11][12]

-

Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2.

Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute, determined by its functional groups, dictates its solubility in solvents of varying polarity. This test provides insight into the compound's polarity.[13]

Methodology:

-

Preparation: Label a series of small test tubes for each solvent to be tested (e.g., Water, Methanol, Acetone, Dichloromethane, Hexane).

-

Dispensing: Place approximately 10 mg of the solid into each test tube.[14]

-

Solvent Addition: Add the first solvent (e.g., water) dropwise, up to ~0.5 mL, shaking or vortexing after each addition.[14][15]

-

Observation: Observe if the solid dissolves completely to form a clear solution. Record the compound as "soluble," "partially soluble," or "insoluble."[13]

-

Systematic Testing: Repeat the process for each solvent, progressing from polar to non-polar. This systematic approach maps the compound's solubility profile.

ATR-FTIR Spectroscopy

Causality: This non-destructive technique measures the absorption of infrared radiation by the sample, causing molecular vibrations at specific frequencies that correspond to the bonds present in the molecule. It is an excellent method for identifying functional groups.

Methodology:

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[16]

-

Sample Application: Place a small amount (a few milligrams) of the powder sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.[17][18]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[17][18]

-

Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft tissue.[17]

NMR Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Nuclei in different chemical environments resonate at different frequencies, and interactions between neighboring nuclei (spin-spin coupling) provide connectivity information.

Methodology:

-

Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.[19][20]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; the compound must be fully soluble.[19][20]

-

Dissolution & Transfer: Ensure the sample is fully dissolved. Gentle vortexing may be required. Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.[21]

-

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and acquire the spectrum according to pre-defined experimental parameters.

References

- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.

- ResearchGate. How to Prepare Samples for NMR.

- University of Arizona. NMR Sample Preparation.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025).

- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.

- University of Calgary. Melting point determination.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Westlab Canada. Measuring the Melting Point. (2023).

- University of Missouri - St. Louis. Experiment 1 - Melting Points.

- SlideShare. experiment (1) determination of melting points. (2021).

- PubChem. This compound | C7H4FNO | CID 11029901.

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- Shimadzu. Powder Samples.

- Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022).

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. (2016).

- YouTube. Solubility test/ Organic lab. (2021).

- Pharmaffiliates. CAS No : 186590-01-2 | Product Name : this compound.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ICCVAM. Test Method Protocol for Solubility Determination. (2003).

- NANoREG. Procedure for solubility testing of NM suspension. (2016).

- New Jersey Department of Health. BENZONITRILE - HAZARD SUMMARY.

Sources

- 1. CAS 186590-01-2: this compound [cymitquimica.com]

- 2. This compound | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 186590-01-2|this compound|BLD Pharm [bldpharm.com]

- 5. 186590-01-2 | CAS DataBase [m.chemicalbook.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. nj.gov [nj.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. microbenotes.com [microbenotes.com]

- 14. m.youtube.com [m.youtube.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 18. jascoinc.com [jascoinc.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. organomation.com [organomation.com]

- 21. researchgate.net [researchgate.net]

4-Fluoro-2-hydroxybenzonitrile NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Fluoro-2-hydroxybenzonitrile

Introduction: The Structural Imperative

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the very foundation of innovation. This compound (CAS 186590-01-2) is a key substituted benzonitrile, serving as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and liquid crystals[1][2][3]. Its chemical reactivity and subsequent biological or material properties are dictated by the specific arrangement of its functional groups: a nitrile, a hydroxyl group, and a fluorine atom on the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for determining the constitution of such molecules in solution. It provides a non-destructive, atomic-level view of the molecular framework, revealing not only which atoms are present but how they are connected and arranged in three-dimensional space.

This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. As a self-validating system, we will first predict the spectral features based on fundamental principles and then outline the advanced 2D NMR experiments required for unambiguous assignment. This document is designed for researchers and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for this class of compounds.

Part 1: Molecular Structure and Electronic Landscape

To interpret the NMR spectra of this compound, one must first understand the electronic influence of each substituent on the benzene ring.

-

Hydroxyl (-OH): A strong activating group due to resonance (electron-donating) and moderately deactivating inductively (electron-withdrawing). It significantly shields the ortho and para positions.

-

Fluorine (-F): A unique case. It is strongly deactivating via the inductive effect but weakly activating via resonance. Overall, it is considered a deactivating group, yet it directs incoming electrophiles to the ortho and para positions.

-

Nitrile (-CN): A strong deactivating group through both inductive and resonance effects, significantly deshielding all ring positions, particularly ortho and para.

The interplay of these effects dictates the electron density around each proton and carbon, which in turn governs their chemical shifts.

Caption: Diagram showing key 2- and 3-bond ¹H-¹³C correlations expected in an HMBC spectrum.

Part 6: Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate parameter selection.

Protocol 1: Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity and free from particulate matter and paramagnetic impurities.[4]

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For this polar molecule, DMSO-d₆ or Acetone-d₆ are excellent choices as they will also provide sharper -OH signals. CDCl₃ can be used but may require higher concentrations.[4]

-

Concentration: For ¹H NMR, weigh approximately 5-10 mg of the sample. For ¹³C and 2D NMR, a more concentrated sample of 15-30 mg is recommended.[5][6]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Gentle vortexing can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any microparticulates.[6][7] Ensure the sample height is at least 4.5 cm.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Sources

- 1. This compound | 186590-01-2 [sigmaaldrich.com]

- 2. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]

- 3. ossila.com [ossila.com]

- 4. organomation.com [organomation.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. ocw.mit.edu [ocw.mit.edu]

Introduction: The Role of NMR in Structural Elucidation

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-hydroxybenzonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₇H₄FNO), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation required for the unambiguous structural confirmation of this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) in this context—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound presents an interesting case for ¹H NMR analysis due to its trisubstituted aromatic ring. The interplay of the electron-donating hydroxyl (-OH) group, the electron-withdrawing nitrile (-CN) group, and the inductively withdrawing yet resonance-donating fluorine (-F) atom creates a distinct and predictable pattern of signals. Understanding this spectrum is crucial for verifying the purity and identity of the compound in any synthetic workflow.

Molecular Structure and Proton Environments

The foundational step in interpreting an NMR spectrum is to analyze the molecule's structure for chemically non-equivalent protons. In this compound, the plane of symmetry is absent, rendering the three aromatic protons and the single hydroxyl proton chemically distinct.

-

H-3: Positioned ortho to the hydroxyl group and ortho to the fluorine atom.

-

H-5: Located meta to the hydroxyl group, ortho to the fluorine, and meta to the nitrile group.

-

H-6: Situated meta to the fluorine atom and ortho to the nitrile group.

-

OH: The phenolic hydroxyl proton.

Consequently, we anticipate a total of four distinct signals in the ¹H NMR spectrum, with the three aromatic protons appearing in the characteristic aromatic region (typically δ 6.0-8.5 ppm).[2]

Core Principles of Spectral Interpretation

The appearance of each signal is governed by three key principles: chemical shift (δ), spin-spin coupling (J), and integration.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a proton is dictated by the local electron density around it. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[3]

-

-OH Group (at C2): A strong activating group that donates electron density through resonance, primarily at the ortho and para positions. This shielding effect will push the signals for H-3 (ortho) and H-5 (para to the OH is C5) upfield.

-

-CN Group (at C1): A strong deactivating group that withdraws electron density through both induction and resonance, deshielding nearby protons. This effect will be most pronounced for H-6 (ortho position), causing it to shift significantly downfield.

-

-F Atom (at C4): A halogen with a dual role. It is highly electronegative, withdrawing electron density inductively (deshielding). However, it also possesses lone pairs that can be donated via resonance (shielding). For protons, the strong inductive effect typically dominates, leading to a net deshielding effect, particularly at the ortho positions (H-3 and H-5).

Predicted Chemical Shift Order: Based on these effects, the expected downfield to upfield order of the aromatic protons is: H-6 > H-5 > H-3 . The exact position of the phenolic -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

Spin-Spin Coupling (J): The Connectivity Map

Spin-spin coupling, or J-coupling, causes the splitting of NMR signals into multiplets. This phenomenon arises from the interaction of the magnetic moments of neighboring, non-equivalent nuclei. The splitting pattern provides direct evidence of covalent bond connectivity. In this molecule, we must consider both proton-proton (H-H) and proton-fluorine (H-F) coupling, as ¹⁹F also has a nuclear spin of I = ½.[4]

-

³J (ortho coupling): Coupling between protons on adjacent carbons. For H-5 and H-6, this will be a large coupling (³JHH ≈ 7–10 Hz).[5]

-

⁴J (meta coupling): Coupling between protons separated by two carbons. For H-3 and H-5, this will be a smaller coupling (⁴JHH ≈ 2–3 Hz).[5]

-

⁵J (para coupling): Coupling between protons on opposite sides of the ring. For H-3 and H-6, this coupling is typically very small or zero (⁵JHH ≈ 0–1 Hz) and often not resolved.[6]

-

JHF (Proton-Fluorine Coupling): The magnitude of H-F coupling depends on the number of bonds separating the nuclei.

-

³JHF (ortho H-F): H-3 and H-5 are ortho to the fluorine. This coupling is typically in the range of 5-10 Hz.

-

⁴JHF (meta H-F): H-6 is meta to the fluorine. This coupling is smaller, around 2-5 Hz.

-

Integration

The area under each signal is directly proportional to the number of protons it represents. For this compound, each of the four distinct signals (H-3, H-5, H-6, and OH) is expected to integrate to a value of 1.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Synthesizing the principles of chemical shift and coupling allows for a detailed prediction of the spectrum.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Integration | Rationale |

| OH | Variable (e.g., 5-10) | Broad Singlet (br s) | N/A | 1H | Phenolic proton; signal broadens and position is solvent-dependent due to H-bonding and exchange. |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8-9 Hz; ⁴J(H6-F) ≈ 3-5 Hz | 1H | Most downfield aromatic proton due to strong deshielding from the adjacent -CN group. Coupled to H-5 (ortho) and the fluorine (meta). |

| H-5 | ~6.8 - 7.0 | Triplet or ddd | ³J(H5-H6) ≈ 8-9 Hz; ³J(H5-F) ≈ 8-10 Hz; ⁴J(H5-H3) ≈ 2-3 Hz | 1H | Positioned between the F and OH groups. Experiences complex splitting from H-6 (ortho), F (ortho), and H-3 (meta). May appear as a triplet if ³J(H5-H6) ≈ ³J(H5-F). |

| H-3 | ~6.7 - 6.9 | Doublet of Doublets (dd) | ³J(H3-F) ≈ 9-11 Hz; ⁴J(H3-H5) ≈ 2-3 Hz | 1H | Most upfield aromatic proton due to shielding from the adjacent -OH group. Coupled to F (ortho) and H-5 (meta). |

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound. Causality: Sufficient concentration is needed for a good signal-to-noise ratio within a reasonable number of scans.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as its polarity effectively dissolves the analyte, and it forms hydrogen bonds with the -OH proton, slowing its chemical exchange. This often allows the -OH signal to be observed as a sharper peak and can even reveal its coupling to other protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at δ 0.00 ppm, ensuring accurate calibration of the chemical shift axis across different experiments and spectrometers.

-

Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette. Causality: Undissolved solids can degrade the magnetic field homogeneity (shimming), leading to broad peaks and poor resolution.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide greater signal dispersion, reducing the likelihood of peak overlap and simplifying the analysis of complex multiplets.

-

Tuning and Matching: Tune and match the NMR probe to the ¹H frequency. Causality: This step ensures maximum efficiency of radiofrequency pulse transmission and signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, well-resolved spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse (zg30) sequence is appropriate.

-

Number of Scans (NS): 16 to 64 scans. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio by a factor of √NS.

-

Relaxation Delay (D1): Set to 2-5 seconds. Causality: A sufficient delay allows for the complete relaxation of nuclei back to their equilibrium state, ensuring accurate signal integration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): ~16 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Visualization of Key Relationships

Diagrams are essential for visualizing the complex interactions within the molecule and the experimental process.

Caption: Spin-spin coupling network in this compound.

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of all proton signals. The characteristic downfield doublet of doublets for H-6, coupled with the more complex upfield patterns for H-3 and H-5, provides a unique fingerprint for this molecule. The careful execution of the described experimental protocol ensures the acquisition of high-fidelity data, lending trustworthiness to the structural confirmation. This comprehensive understanding is paramount for scientists relying on this compound for further research and development.

References

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Short Summary of ¹H-NMR Interpretation.

- Khan Academy. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube.

- Cárdenas, P. A., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11029901, this compound.

- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.

- Cárdenas, P. A., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359.

- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.

- Cárdenas, P. A., et al. (2025, August 6). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate.

- Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?

- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- UCLA Chemistry. (n.d.). NMR Chart.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

Sources

- 1. This compound | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-2-hydroxybenzonitrile

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-fluoro-2-hydroxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical methodologies, and advanced spectral interpretation techniques essential for the structural elucidation of this important chemical entity.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound (PubChem CID: 11029901) is a substituted aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a benzene ring substituted with a cyano (-CN), a hydroxyl (-OH), and a fluorine (-F) group, presents a unique case for spectroscopic analysis.

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3][4] For this compound, ¹³C NMR is indispensable for confirming its structure and purity. The presence of fluorine introduces an additional layer of complexity and information in the form of carbon-fluorine (C-F) coupling constants, which are invaluable for unambiguous signal assignment.[5]

Deciphering the ¹³C NMR Spectrum: A Predictive Analysis

The ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the cyano group. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the three substituents.

-

Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm).

-

Cyano Group (-CN): A deactivating group that withdraws electron density from the ring, leading to a downfield shift (higher ppm) for the attached carbon and other carbons in the ring.

-

Fluorine Atom (-F): An electronegative atom that exerts a strong inductive electron-withdrawing effect, but also a resonance electron-donating effect. This dual nature influences the chemical shifts in a more complex manner.

A key feature of the spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I = ½). The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms.[5][6]

-

¹JCF: Large coupling constant for the carbon directly bonded to fluorine.

-

²JCF: Smaller coupling for carbons two bonds away.

-

³JCF and beyond: Progressively smaller couplings for carbons further away.[7]

The interplay of these substituent effects and C-F coupling allows for a detailed and robust assignment of each carbon signal.

Predicted ¹³C NMR Data and Structural Assignment

Based on established substituent effects in substituted benzenes and known C-F coupling constants, a predicted ¹³C NMR spectrum for this compound can be constructed.[8][9][10] The following table summarizes the expected chemical shifts and coupling patterns.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale for Assignment |

| C1 (-CN) | ~117-120 | Singlet or small doublet | Characteristic chemical shift for a nitrile carbon. |

| C2 (-OH) | ~150-155 | Doublet (³JCF) | Downfield shift due to the attached electronegative oxygen. |

| C3 | ~105-110 | Doublet (²JCF) | Upfield shift due to the ortho hydroxyl group's donating effect. |

| C4 (-F) | ~160-165 | Doublet (¹JCF) | Significant downfield shift and large one-bond coupling to fluorine. |

| C5 | ~102-107 | Doublet (²JCF) | Upfield shift due to the para hydroxyl group's donating effect. |

| C6 | ~125-130 | Doublet (³JCF) | Influenced by both the ortho cyano group and meta fluorine. |

| C7 (CN) | ~95-100 | Doublet (⁴JCF) | Quaternary carbon with a characteristic upfield shift. |

Advanced NMR Techniques for Unambiguous Assignment

While a standard ¹³C NMR spectrum provides significant information, complex structures benefit from two-dimensional (2D) NMR experiments for definitive signal assignment.

HSQC and HMBC Spectroscopy

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded (one bond apart).[11][12] By identifying which protons are attached to which carbons, the signals for the protonated carbons (C3, C5, and C6) can be unambiguously assigned.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two, three, or even four bonds apart.[11][13] This is particularly powerful for identifying quaternary (non-protonated) carbons like C1, C2, C4, and C7. For instance, the proton at C3 will show a correlation to C1, C2, C4, and C5 in the HMBC spectrum, confirming their connectivity.

The diagram below illustrates the key HMBC correlations that would be expected for this compound.

Caption: A streamlined workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of the power of modern spectroscopic techniques in chemical research and development. Through a careful examination of chemical shifts and, most notably, the characteristic carbon-fluorine coupling patterns, a complete and unambiguous assignment of the carbon skeleton is achievable. The integration of 1D and 2D NMR experiments provides a self-validating system for structural elucidation, ensuring the highest degree of confidence in the analytical results. This guide provides the foundational knowledge and practical steps for researchers to successfully apply these techniques to their work with this and similar fluorinated aromatic compounds.

References

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material.

- Ohio State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t...

- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).

- PubChem. (n.d.). 2-Hydroxybenzonitrile.

- Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.

- Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).

- SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzonitrile.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- ResearchGate. (n.d.). (a) HSQC correlations of aromatic region of compounds 1 and 3C. (b)....

- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.

- ResearchGate. (n.d.). The HMBC correlations for compounds 1 and 2.

- ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12.

- Angene. (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13 C NMR Chemical Shifts.

- PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile.

Sources

- 1. This compound | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. westmont.edu [westmont.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

Introduction: The Vibrational Signature of a Multifunctional Molecule

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Fluoro-2-hydroxybenzonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explore the causal relationships between molecular structure and vibrational spectroscopy. We will delve into the underlying principles, present a validated experimental protocol, and interpret the resulting spectrum with an emphasis on the electronic and steric influences of the substituent groups.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch, bend, or rock. The resulting absorption spectrum serves as a unique molecular "fingerprint," revealing the presence of specific functional groups.

This compound (C₇H₄FNO) is a substituted aromatic compound featuring three key functional groups on a benzene ring: a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine (-F) atom. The relative positions of these groups (1-cyano, 2-hydroxy, 4-fluoro) create a specific electronic environment that influences the vibrational frequency of each bond. Understanding this IR spectrum is critical for confirming the molecule's identity, assessing its purity, and studying its interactions in complex chemical systems.

This guide will dissect the spectrum by correlating specific absorption bands to the molecule's distinct structural features, providing a robust framework for its characterization.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the sample preparation and data acquisition methodology. For a solid crystalline compound like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method due to its minimal sample preparation, reproducibility, and speed.[3][4][5]

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to warm up for at least 15-30 minutes to stabilize the source and detector.

-

Verify that the sample compartment is clean and the ATR crystal (typically diamond or zinc selenide) is free of any residue. Clean the crystal surface with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.[4]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, run a background scan.[6] This crucial step measures the ambient spectrum (atmospheric H₂O and CO₂) and any intrinsic absorbance from the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only data from the analyte.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.[7] The amount should be sufficient to completely cover the crystal surface.

-

-

Applying Pressure and Ensuring Contact:

-

Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for the evanescent wave to penetrate the sample effectively.[6] Most modern instruments have a pressure gauge to ensure reproducible results.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio. The process is usually completed in under a minute.

-

-

Data Processing and Cleaning:

-

After the scan, raise the pressure arm and carefully clean the sample from the crystal surface using the same procedure as in Step 1.

-

The resulting spectrum may be processed using the instrument software for baseline correction or other minor adjustments if necessary.

-

Experimental Workflow Diagram

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Spectral Analysis: Decoding the Vibrational Frequencies

The IR spectrum of this compound can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound with key functional groups.

The O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)

-

O-H Stretching (Phenolic): A prominent, broad absorption band is expected between 3500 and 3200 cm⁻¹ .[8][9] This broadening is a classic hallmark of hydrogen bonding. In the solid state, the hydroxyl group of one molecule forms a hydrogen bond with the nitrile nitrogen or hydroxyl oxygen of a neighboring molecule. This interaction weakens the O-H bond, lowering its vibrational frequency from that of a "free" hydroxyl (~3600 cm⁻¹) and creating a wide distribution of bond strengths, which results in a broad peak.[8]

-

C-H Stretching (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ range.[10][11] The presence of absorption at wavenumbers greater than 3000 cm⁻¹ is a reliable indicator of C-H bonds on an unsaturated (sp²) carbon, confirming the aromatic ring.[2]

The Triple Bond Region (2300 - 2200 cm⁻¹)

-

C≡N Stretching (Nitrile): This is one of the most characteristic peaks in the spectrum. A very sharp and strong absorption band is expected in the 2240 - 2220 cm⁻¹ region.[12][13] For aromatic nitriles, the frequency is slightly lower than for aliphatic nitriles (~2260-2240 cm⁻¹) due to conjugation.[13] The π-electrons from the aromatic ring delocalize into the nitrile's π-system, slightly weakening the C≡N triple bond and thus lowering the energy required to stretch it.

The Double Bond and Fingerprint Regions (< 1700 cm⁻¹)

This complex area contains a wealth of structural information.

-

C=C Stretching (Aromatic): Multiple sharp, medium-to-strong bands will be observed between 1620 and 1450 cm⁻¹ .[10][14] These absorptions arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring and are highly characteristic of an aromatic system.

-

C-O Stretching (Phenolic): A strong absorption band is expected in the 1300 - 1200 cm⁻¹ range. This peak corresponds to the stretching of the carbon-oxygen single bond of the phenol group.[8][15]

-

C-F Stretching: A very strong and distinct band should appear in the 1250 - 1100 cm⁻¹ region. The C-F bond is highly polar, leading to a large change in dipole moment during vibration, which results in a characteristically intense absorption.

-